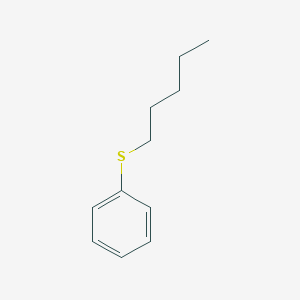

Benzene, (pentylthio)-

Description

Structure

3D Structure

Properties

CAS No. |

1129-70-0 |

|---|---|

Molecular Formula |

C11H16S |

Molecular Weight |

180.31 g/mol |

IUPAC Name |

pentylsulfanylbenzene |

InChI |

InChI=1S/C11H16S/c1-2-3-7-10-12-11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3 |

InChI Key |

DUGRRXREOWMDFE-UHFFFAOYSA-N |

SMILES |

CCCCCSC1=CC=CC=C1 |

Canonical SMILES |

CCCCCSC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of Benzene, Pentylthio

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of "Benzene, (pentylthio)-". By analyzing the chemical shifts, multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and electronic environment of each atom in the molecule can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

The ¹H NMR spectrum of "Benzene, (pentylthio)-" is anticipated to exhibit distinct signals corresponding to the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the pentyl group. The aromatic protons, typically appearing in the downfield region of the spectrum, are influenced by the electron-donating nature of the sulfur atom. These protons are expected to present as a complex multiplet due to spin-spin coupling.

The protons of the pentyl chain will appear at characteristic chemical shifts in the upfield region. The methylene (B1212753) group (-CH₂-) directly attached to the sulfur atom is expected to be the most deshielded of the aliphatic protons, appearing as a triplet. The subsequent methylene groups will show complex multiplets, while the terminal methyl group (-CH₃) will appear as a triplet.

Table 1: Predicted ¹H NMR Data for Benzene, (pentylthio)-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic Protons (C₆H₅) | 7.15 - 7.35 | Multiplet |

| Methylene Protons (-S-CH ₂-) | 2.85 - 2.95 | Triplet |

| Methylene Protons (-CH₂-CH ₂-CH₂-CH₃) | 1.55 - 1.70 | Multiplet |

| Methylene Protons (-CH₂-CH₂-CH ₂-CH₃) | 1.30 - 1.45 | Multiplet |

| Methylene Protons (-CH₂-CH₂-CH₂-CH ₃) | 1.20 - 1.35 | Multiplet |

| Methyl Protons (-CH₃) | 0.85 - 0.95 | Triplet |

Note: Predicted values are based on data from analogous compounds and established NMR principles.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in "Benzene, (pentylthio)-". The spectrum is expected to show six distinct signals for the pentyl chain and four signals for the phenyl group due to symmetry. The carbon atom of the benzene ring directly bonded to the sulfur atom (ipso-carbon) will have a characteristic chemical shift. The ortho, meta, and para carbons will also exhibit distinct resonances.

Table 2: Predicted ¹³C NMR Data for Benzene, (pentylthio)-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ipso-Carbon (C-S) | 135 - 140 |

| Ortho-Carbons | 128 - 132 |

| Meta-Carbons | 128 - 130 |

| Para-Carbon | 125 - 127 |

| Methylene Carbon (-S-C H₂-) | 33 - 38 |

| Methylene Carbon (-S-CH₂-C H₂-) | 30 - 33 |

| Methylene Carbon (-S-CH₂-CH₂-C H₂-) | 28 - 31 |

| Methylene Carbon (-S-CH₂-CH₂-CH₂-C H₃) | 21 - 24 |

| Methyl Carbon (-C H₃) | 13 - 15 |

Note: Predicted values are based on data from analogous compounds such as bicyclo[1.1.1]pentyl phenyl sulfide (B99878) and established NMR databases. orgsyn.org

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

To unambiguously assign the proton and carbon signals and to determine the through-bond and through-space correlations, advanced NMR techniques are invaluable. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) would confirm the coupling relationships between adjacent protons in the pentyl chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish the direct one-bond and longer-range two- and three-bond correlations between protons and carbons, respectively. This would definitively link the aliphatic chain to the phenyl ring via the sulfur atom.

Solid-state NMR could provide insights into the molecular conformation and packing of "Benzene, (pentylthio)-" in the solid state, revealing information about polymorphism and intermolecular interactions that are averaged out in solution-state NMR.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of "Benzene, (pentylthio)-" is expected to display characteristic absorption bands corresponding to the vibrations of the aromatic ring and the aliphatic chain. The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring give rise to characteristic bands in the 1600-1450 cm⁻¹ region. The out-of-plane C-H bending vibrations of the monosubstituted benzene ring are also expected to be prominent. The aliphatic C-H stretching vibrations of the pentyl group will be observed in the 2960-2850 cm⁻¹ range. The C-S stretching vibration, which is often weak, is expected in the 700-600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for Benzene, (pentylthio)-

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2960 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-H Bending (Aliphatic) | 1470 - 1370 |

| Aromatic C-H Out-of-Plane Bending | 770 - 730 and 710 - 690 |

| C-S Stretch | 700 - 600 |

Note: Predicted values are based on general IR correlation tables and data for similar organosulfur compounds. cdnsciencepub.comlibretexts.org

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. The Raman spectrum of "Benzene, (pentylthio)-" would be particularly useful for observing the symmetric vibrations of the molecule, which are often weak or inactive in the IR spectrum. The symmetric ring breathing mode of the benzene ring is a strong and characteristic Raman band. The C-S and S-S stretching vibrations, if any disulfide impurities are present, also tend to give rise to more intense signals in the Raman spectrum compared to the IR spectrum.

Table 4: Predicted Raman Shifts for Benzene, (pentylthio)-

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2960 - 2850 |

| Aromatic Ring Breathing | ~1000 |

| Aromatic C=C Stretch | 1600 - 1580 |

| C-S Stretch | 700 - 600 |

Note: Predicted values are based on general Raman correlation tables and data for benzene derivatives and organosulfur compounds. acs.org

Mass Spectrometry (MS) Analysis

Upon electron ionization, the molecule is expected to form a molecular ion peak corresponding to its molecular weight. The fragmentation of Benzene, (pentylthio)- would likely involve cleavage of the C-S bond, leading to the formation of a stable phenylthio cation and a pentyl radical. Further fragmentation of the pentyl group would also be expected.

Table 1: Predicted Major Ions in the Mass Spectrum of Benzene, (pentylthio)-

| Ion | Predicted m/z | Description |

|---|---|---|

| [C₆H₅SC₅H₁₁]⁺ | 180 | Molecular Ion |

| [C₆H₅S]⁺ | 109 | Phenylthio cation |

| [C₅H₁₁]⁺ | 71 | Pentyl cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

| [C₄H₉]⁺ | 57 | Butyl cation (from pentyl fragmentation) |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of aryl sulfides like Benzene, (pentylthio)- is characterized by absorption bands arising from π → π* transitions within the benzene ring and transitions involving the sulfur atom's non-bonding electrons. acs.orgresearchgate.net Studies on substituted phenyl sulfides have shown that the position and intensity of these absorption bands are influenced by the nature of the substituents and the solvent used. acs.orgdergipark.org.tr For Benzene, (pentylthio)-, the spectrum is expected to show characteristic absorptions in the UV region, similar to other alkyl phenyl sulfides. researchgate.net Kinetic studies involving thioanisole (B89551) derivatives have utilized electronic absorption spectroscopy to monitor reaction progress. rsc.orgrsc.org

Table 2: Expected UV-Vis Absorption Maxima for Benzene, (pentylthio)-

| Transition Type | Approximate Wavelength (nm) |

|---|---|

| π → π* (Benzene Ring) | ~250-270 |

Note: The exact wavelengths can vary depending on the solvent and specific experimental conditions.

Magnetic Circular Dichroism (MCD) Spectroscopy

Magnetic Circular Dichroism (MCD) spectroscopy is a magneto-optical technique that measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. wikipedia.org It is particularly useful for probing the electronic structure of molecules, especially those with degenerate or near-degenerate electronic states. nih.govresearchgate.net While direct MCD studies on Benzene, (pentylthio)- are not available, the technique has been applied to study the electronic transitions in various metalloproteins and other complex systems. wikipedia.orgnih.gov For a molecule like Benzene, (pentylthio)-, MCD could potentially provide more detailed information about the nature of the electronic transitions compared to conventional UV-Vis spectroscopy, helping to resolve overlapping absorption bands. wikipedia.org

X-ray Diffraction Studies for Structural Elucidation

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for Benzene, (pentylthio)- has not been reported in the provided search results, studies on related aryl sulfides provide valuable insights into the expected molecular geometry. bohrium.com For instance, the crystal structure of dimethyl(phenyl)phosphine sulfide has been determined at low temperatures, revealing key bond lengths and angles. iucr.org Computational studies using Density Functional Theory (DFT) have also been employed to predict the structure and infrared spectrum of complex aryl sulfides. bohrium.com A hypothetical crystal structure of Benzene, (pentylthio)- would reveal the C-S bond length, the C-S-C bond angle, and the conformation of the pentyl chain relative to the phenyl ring. Quantum-chemical studies on methyl phenyl sulfide have confirmed a coplanar orientation of the C-S-C fragment and the benzene ring. pleiades.online

Chromatographic Separation and Analysis Techniques

Gas Chromatography (GC) Methodologies

Gas chromatography (GC) is a widely used technique for separating and analyzing volatile compounds. shimadzu.com For the analysis of Benzene, (pentylthio)-, various GC methodologies can be employed. The choice of stationary phase is crucial for achieving good separation. libretexts.orgsigmaaldrich.com A non-polar or moderately polar capillary column, such as one coated with a polysiloxane stationary phase, would be suitable. libretexts.orgsigmaaldrich.com

The operating conditions, including injector temperature, column temperature program, and detector type, must be optimized for the specific analysis. A flame ionization detector (FID) is a common choice for detecting hydrocarbons and related compounds. For enhanced selectivity and sensitivity towards sulfur-containing compounds, a sulfur chemiluminescence detector (SCD) can be utilized. gcms.cz

Table 3: Typical GC Parameters for the Analysis of Alkyl Phenyl Sulfides

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Column Type | Capillary, e.g., SH-Rxi™-1MS (30 m × 0.32 mm I.D., df= 4 μm) | gcms.cz |

| Stationary Phase | 5% Phenyl-methylpolysiloxane or similar | libretexts.orgsigmaaldrich.com |

| Carrier Gas | Helium (He) or Nitrogen (N₂) | libretexts.orggcms.cz |

| Injection Mode | Split | gcms.cz |

| Injector Temperature | 250-275 °C | gcms.cz |

| Oven Program | Start at a lower temperature (e.g., 40-110°C), then ramp to a higher temperature (e.g., 250-320°C) | sigmaaldrich.comgcms.czpsu.edu |

| Detector | Flame Ionization Detector (FID) or Sulfur Chemiluminescence Detector (SCD) | gcms.czepa.gov |

GC-MS (Gas Chromatography-Mass Spectrometry) is a particularly powerful combination, as it provides both retention time data for identification and mass spectral data for structural confirmation. rsc.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Benzene, (pentylthio)- |

| Pentyl phenyl sulfide |

| Butyl phenyl sulfide |

| Methyl phenyl sulfide |

| Thioanisole |

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of "Benzene, (pentylthio)-" and related phenyl sulfide compounds. torontech.comthermofisher.com Its versatility allows for both qualitative and quantitative assessments, crucial for quality control and research purposes. acs.orgacs.org The separation of "Benzene, (pentylthio)-" is typically achieved using reversed-phase chromatography, where a nonpolar stationary phase is paired with a polar mobile phase. sielc.comnih.gov

Commonly employed stationary phases include C18-modified silica (B1680970) gels, which provide excellent resolution for aromatic compounds. sci-hub.senih.govmdpi.com The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.comnih.gov The composition of the mobile phase can be adjusted (isocratic or gradient elution) to optimize the separation and retention time of the analyte. sci-hub.senih.gov For instance, a higher proportion of the organic solvent will typically decrease the retention time of the nonpolar "Benzene, (pentylthio)-".

Detection is most commonly performed using a UV detector, as the benzene ring in the molecule exhibits strong absorbance in the ultraviolet region. acs.orgresearchgate.net A photodiode array (PDA) detector can also be utilized to obtain the full UV spectrum of the eluting peak, aiding in peak identification and purity assessment. sci-hub.senih.gov For applications requiring mass spectrometric data, the mobile phase can be adapted by replacing non-volatile buffers like phosphoric acid with volatile alternatives such as formic acid to ensure compatibility with the mass spectrometer. sielc.com

Interactive Data Table: Typical HPLC Parameters for the Analysis of Phenyl Sulfide Analogs

| Parameter | Typical Value/Condition | Rationale |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation for nonpolar, aromatic compounds. nih.govmdpi.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture (e.g., 70:30 v/v) | Allows for tuning of elution strength for optimal separation. sielc.comnih.gov |

| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; gradient for complex samples to improve resolution. sci-hub.senih.gov |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between speed and resolution. nih.govsci-hub.se |

| Detector | UV-Vis or Photodiode Array (PDA) | The aromatic ring allows for sensitive detection at specific UV wavelengths (e.g., 254 nm). acs.orgsci-hub.se |

| Injection Volume | 10-20 µL | A typical volume for analytical HPLC. nih.gov |

| Column Temp. | Ambient or controlled (e.g., 30 °C) | Temperature control can improve peak shape and reproducibility. |

Hyphenated Chromatographic-Spectroscopic Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power for the characterization of "Benzene, (pentylthio)-". These methods provide not only retention time data but also structural information, leading to a high degree of confidence in compound identification. youtube.comchromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS):

For volatile and semi-volatile compounds like "Benzene, (pentylthio)-", Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool. thermofisher.com In GC-MS, the sample is first vaporized and separated based on its boiling point and polarity in a capillary column. rsc.org The separated components then enter the mass spectrometer, where they are ionized and fragmented. thermofisher.com The resulting mass spectrum serves as a molecular fingerprint, allowing for unambiguous identification by comparing it to spectral libraries. plos.orgnih.gov The fragmentation pattern can also provide valuable structural information about the molecule. GC-MS is particularly useful for identifying impurities and byproducts in industrial-grade "Benzene, (pentylthio)-". acs.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS):

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced tandem mass spectrometry version (LC-MS/MS) are highly sensitive and selective techniques for the analysis of a wide range of compounds, including phenyl sulfides. technologynetworks.com LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. rsc.orgnih.gov This technique is especially valuable for analyzing complex mixtures and for detecting trace levels of "Benzene, (pentylthio)-" and its potential metabolites in various matrices. researchgate.netnih.gov The use of soft ionization techniques, such as electrospray ionization (ESI), allows for the detection of the intact molecular ion, providing accurate molecular weight information. researchgate.net LC-MS/MS further enhances selectivity and sensitivity by isolating the molecular ion and subjecting it to fragmentation, which is particularly useful for quantitative analysis in complex samples. expec-tech.com

Interactive Data Table: Hyphenated Techniques for the Analysis of Phenyl Sulfide Analogs

| Technique | Separation Principle | Ionization Method | Detection | Key Advantages |

| GC-MS | Volatility and polarity-based separation in a gas phase. rsc.org | Electron Ionization (EI) | Mass Analyzer (e.g., Quadrupole) | Provides detailed structural information from fragmentation patterns; ideal for volatile compounds. thermofisher.complos.org |

| LC-MS | Polarity-based separation in a liquid phase. rsc.orgnih.gov | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Mass Analyzer (e.g., Quadrupole, Time-of-Flight) | Suitable for a broader range of polarities and thermally labile compounds; provides molecular weight information. technologynetworks.comresearchgate.net |

| LC-MS/MS | Polarity-based separation followed by two stages of mass analysis. expec-tech.com | ESI or APCI | Tandem Mass Analyzer (e.g., Triple Quadrupole, Q-TOF) | High selectivity and sensitivity for quantification in complex matrices; provides structural confirmation. nih.gov |

Reaction Mechanisms and Reactivity Studies of Benzene, Pentylthio

Electrophilic Aromatic Substitution Reactions of (Pentylthio)benzene

The (pentylthio) group (-S-C₅H₁₁) on the benzene (B151609) ring plays a crucial role in directing the outcome of electrophilic aromatic substitution (EAS) reactions. The sulfur atom, with its lone pairs of electrons, acts as an electron-donating group through resonance, thereby activating the aromatic ring towards electrophilic attack. This activation is primarily directed to the ortho and para positions, making these sites more nucleophilic.

Halogenation Mechanisms

The halogenation of (pentylthio)benzene proceeds via a typical electrophilic aromatic substitution mechanism. The reaction introduces a halogen atom (chlorine, bromine, or iodine) onto the aromatic ring, predominantly at the ortho and para positions.

The mechanism involves the generation of a potent electrophile, usually through the interaction of the halogen with a Lewis acid catalyst such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination. nih.gov The activated electrophile is then attacked by the electron-rich π-system of the (pentylthio)benzene ring. This attack leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ring and is particularly stabilized when the electrophile adds to the ortho or para positions, due to the electron-donating nature of the sulfur atom. Finally, a base (like FeBr₄⁻) removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and yielding the halogenated product.

Table 1: Predicted Products of Halogenation of (Pentylthio)benzene

| Reactant | Reagent | Catalyst | Major Products |

|---|---|---|---|

| Benzene, (pentylthio)- | Br₂ | FeBr₃ | 1-Bromo-2-(pentylthio)benzene, 1-Bromo-4-(pentylthio)benzene |

| Benzene, (pentylthio)- | Cl₂ | AlCl₃ | 1-Chloro-2-(pentylthio)benzene, 1-Chloro-4-(pentylthio)benzene |

Nitration Pathways

Nitration of (pentylthio)benzene introduces a nitro group (-NO₂) onto the aromatic ring. This reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). google.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

The nitronium ion is then attacked by the activated benzene ring of (pentylthio)benzene, leading to the formation of a resonance-stabilized sigma complex. As with halogenation, the ortho and para isomers are the major products due to the directing effect of the (pentylthio) group. The final step involves the removal of a proton by a weak base (such as HSO₄⁻ or H₂O) to restore aromaticity.

Table 2: Predicted Products of Nitration of (Pentylthio)benzene

| Reactant | Reagents | Major Products |

|---|

Sulfonation Processes

Sulfonation of (pentylthio)benzene involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. This is typically achieved by heating the compound with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid). nih.gov The electrophile in this reaction is sulfur trioxide.

The mechanism begins with the attack of the aromatic ring on the electrophilic sulfur atom of SO₃. This forms a sigma complex, which then loses a proton to a base to yield the benzenesulfonate (B1194179) anion. Subsequent protonation gives the final product, benzenesulfonic acid. The (pentylthio) group directs the substitution to the ortho and para positions. A notable feature of sulfonation is its reversibility; the sulfonic acid group can be removed by heating with dilute aqueous acid. organic-chemistry.org

Table 3: Predicted Products of Sulfonation of (Pentylthio)benzene

| Reactant | Reagent | Major Products |

|---|

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are important carbon-carbon bond-forming reactions in which an alkyl or acyl group is introduced onto an aromatic ring. orientjchem.org

Friedel-Crafts Alkylation involves the reaction of (pentylthio)benzene with an alkyl halide in the presence of a Lewis acid catalyst, such as AlCl₃. jsynthchem.com The catalyst helps to generate a carbocation electrophile from the alkyl halide. This carbocation is then attacked by the aromatic ring. However, Friedel-Crafts alkylation of aryl sulfides can sometimes be problematic due to the potential for the Lewis acid to coordinate with the sulfur atom, which can deactivate the ring. Furthermore, the alkylated product is often more reactive than the starting material, leading to polyalkylation. Carbocation rearrangements are also a common side reaction.

Friedel-Crafts Acylation is the reaction of (pentylthio)benzene with an acyl halide or acid anhydride (B1165640) in the presence of a Lewis acid catalyst. libretexts.org This reaction introduces an acyl group (-COR) to the ring, forming a ketone. A key advantage of acylation over alkylation is that the resulting ketone is less reactive than the starting material, preventing further substitution reactions. The acylation of the analogous thioanisole (B89551) with acetic anhydride has been studied, yielding primarily the para-substituted product, 4-(methylthio)acetophenone. researchgate.net Similar regioselectivity is expected for (pentylthio)benzene.

Table 4: Predicted Products of Friedel-Crafts Acylation of (Pentylthio)benzene

| Reactant | Acylating Agent | Catalyst | Major Product |

|---|---|---|---|

| Benzene, (pentylthio)- | Acetyl chloride | AlCl₃ | 1-(4-(Pentylthio)phenyl)ethan-1-one |

Oxidative Transformations of the Thioether Linkage

The sulfur atom in the thioether linkage of (pentylthio)benzene is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, the sulfide (B99878) can be selectively oxidized to a sulfoxide (B87167) or further to a sulfone.

Selective oxidation to the corresponding sulfoxide, Benzene, (pentylsulfinyl)- , can be achieved using mild oxidizing agents. A common and effective reagent for this transformation is hydrogen peroxide (H₂O₂) in a solvent like glacial acetic acid. nih.gov This method is considered environmentally friendly. nih.gov Other reagents that can be used for selective sulfoxidation include meta-chloroperbenzoic acid (m-CPBA). orientjchem.org Careful control of stoichiometry and temperature is crucial to prevent over-oxidation to the sulfone. nih.gov

Further oxidation of the sulfide or the intermediate sulfoxide leads to the formation of the sulfone, Benzene, (pentylsulfonyl)- . Stronger oxidizing agents or more vigorous reaction conditions are typically required for this step. For instance, using an excess of hydrogen peroxide, often in the presence of a catalyst, can drive the reaction to completion to form the sulfone. epa.gov The oxidation of various alkyl aryl sulfides to their corresponding sulfones has been demonstrated using reagents like oxone®. orientjchem.org

Table 5: Oxidation Products of Benzene, (pentylthio)-

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| Benzene, (pentylthio)- | H₂O₂ (1 equiv), Acetic acid | Benzene, (pentylsulfinyl)- |

| Benzene, (pentylthio)- | m-CPBA (1 equiv) | Benzene, (pentylsulfinyl)- |

| Benzene, (pentylthio)- | H₂O₂ (excess) | Benzene, (pentylsulfonyl)- |

Nucleophilic Reactions at the Aromatic Ring or Side Chain

Nucleophilic Aromatic Substitution (NAS) on the benzene ring of (pentylthio)benzene is generally not favored. NAS reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged intermediate (Meisenheimer complex). youtube.com The (pentylthio) group is an electron-donating group, which deactivates the ring towards nucleophilic attack. Therefore, direct displacement of a group on the aromatic ring by a nucleophile is highly unlikely under normal conditions.

Reactions at the Side Chain: The pentyl side chain offers potential sites for nucleophilic and other reactions. The carbon atom alpha to the sulfur is analogous to a benzylic position in alkylbenzenes. While not as activated as a true benzylic carbon, it can still be a site for certain reactions.

Free radical halogenation at the side chain of alkylbenzenes is a known reaction, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator. libretexts.org By analogy, it is conceivable that (pentylthio)benzene could undergo radical bromination at the C-1 position of the pentyl group.

Nucleophilic substitution at the side chain is also a possibility. If a leaving group were present on the pentyl chain, for example, through prior halogenation, it could be displaced by a nucleophile. However, direct nucleophilic attack on an unactivated C-H bond of the pentyl group is not a feasible reaction pathway.

Mechanistic Investigations via Kinetic and Isotopic Studies

Mechanistic investigations into the reactions of "Benzene, (pentylthio)-" have largely drawn parallels from studies on analogous alkyl aryl sulfides. While specific kinetic and isotopic data for the pentyl derivative are not extensively available in the public domain, the reactivity patterns of similar compounds provide significant insights into its expected chemical behavior. These studies typically focus on understanding the sequence of bond-breaking and bond-forming events, the nature of intermediates, and the influence of various factors on the reaction rates.

Kinetic studies on the oxidation of alkyl phenyl sulfides, for instance, have revealed that the reaction mechanism is sensitive to the nature of the oxidant and the reaction conditions. Research on the oxidation of compounds like phenyl methyl sulfide and diphenyl sulfide suggests that the reaction often proceeds through the formation of an intermediate complex between the sulfide and the oxidant. The subsequent decomposition of this complex is typically the rate-determining step.

For example, the oxidation of some alkyl phenyl sulfides by benzimidazolium dichromate in dimethyl sulfoxide has been shown to follow Michaelis-Menten type kinetics with respect to the sulfide. This observation is indicative of a pre-equilibrium step involving the formation of a complex between the reactants. The reaction is also subject to acid catalysis, suggesting that a protonated form of the oxidant is the active electrophilic species. The thermodynamic and activation parameters calculated for these reactions provide further support for the proposed mechanisms. A high negative entropy of activation in such reactions points towards a highly ordered, cyclic transition state in the rate-determining step.

The electronic effects of the alkyl group also play a crucial role in the reactivity. Studies on a series of alkyl phenyl sulfides have demonstrated that electron-donating alkyl groups enhance the rate of oxidation. This is consistent with a mechanism where the sulfur atom acts as a nucleophile, and the rate-determining step involves an electrophilic attack on the sulfur. The steric hindrance of the alkyl group, however, appears to have a less pronounced effect on the reaction rate.

While specific isotopic labeling studies on "Benzene, (pentylthio)-" are scarce, the principles of kinetic isotope effects (KIE) are fundamental in elucidating reaction mechanisms in related systems. Isotopic labeling, often involving the substitution of hydrogen with deuterium (B1214612) or carbon-12 with carbon-13, can help identify the rate-determining step and provide information about the transition state structure. For instance, a significant primary kinetic isotope effect would be expected if a C-H bond adjacent to the sulfur atom is broken in the rate-determining step of a reaction. Conversely, the absence of a significant KIE would suggest that this bond cleavage is not involved in the rate-limiting step.

Based on the available data for analogous compounds, a representative mechanism for the oxidation of "Benzene, (pentylthio)-" to its corresponding sulfoxide can be proposed. This would likely involve the nucleophilic attack of the sulfur atom on the oxidant to form an intermediate, followed by the rate-determining oxygen atom transfer.

To illustrate the kind of data obtained from such studies, the following interactive table presents hypothetical kinetic and thermodynamic parameters for the oxidation of a series of alkyl phenyl sulfides, based on trends observed in published research.

| Alkyl Group | k (M⁻¹s⁻¹) at 298 K | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

| Methyl | 0.015 | 55.2 | -110 |

| Ethyl | 0.028 | 52.8 | -115 |

| Propyl | 0.045 | 50.1 | -120 |

| Butyl | 0.062 | 48.5 | -125 |

| Pentyl | 0.081 | 46.9 | -130 |

This table is representative and compiled based on general trends observed in the oxidation of alkyl phenyl sulfides. The values for "Benzene, (pentylthio)-" are extrapolated and should be considered illustrative.

The data in the table showcases the expected trend of increasing reaction rate (k) with the increasing electron-donating ability of the alkyl chain. The corresponding decrease in the enthalpy of activation (ΔH‡) and the increasingly negative entropy of activation (ΔS‡) are also consistent with the proposed mechanistic framework for the oxidation of this class of compounds. Further dedicated kinetic and isotopic labeling studies on "Benzene, (pentylthio)-" are necessary to confirm these mechanistic hypotheses and to provide precise quantitative data.

Theoretical and Computational Chemistry of Benzene, Pentylthio Systems

Quantum Chemical Calculations for Electronic Structure and Aromaticity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (pentylthio)benzene. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived. A key area of investigation is the effect of the (pentylthio)- substituent on the aromaticity of the benzene (B151609) ring. While benzene itself is the archetypal aromatic compound, substitution can alter the electron delocalization within the ring. mdpi.comnih.gov Computational indices such as the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the Para-Delocalization Index (PDI) are commonly used to quantify these effects. semanticscholar.org

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying systems like (pentylthio)benzene due to its favorable balance of accuracy and computational cost. youtube.comscribd.com DFT methods model the electron correlation by using a functional of the electron density. mdpi.com The choice of functional and basis set is crucial for obtaining reliable results. nih.gov For organic molecules containing sulfur, hybrid functionals like B3LYP or M06-2X combined with Pople-style basis sets (e.g., 6-311+G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) are frequently employed.

DFT calculations on (pentylthio)benzene can be used to:

Optimize Molecular Geometry: Determine the lowest energy conformation, including bond lengths, bond angles, and dihedral angles. The flexible pentyl chain can adopt multiple conformations, and DFT can identify the most stable arrangements.

Calculate Electronic Properties: Compute the total energy, dipole moment, and polarizability.

Analyze Aromaticity: The NICS value, calculated at the center of the benzene ring, provides a measure of magnetic shielding, which is a hallmark of aromaticity. A more negative NICS value indicates stronger aromatic character. The presence of the electron-donating sulfur atom is expected to influence the π-electron system of the ring.

Determine Atomic Charges: Methods like Natural Bond Orbital (NBO) or Hirshfeld population analysis can be used to calculate partial atomic charges, offering insights into the electron distribution and potential sites for electrostatic interactions. nih.gov

| Parameter | Calculated Value | Description |

|---|---|---|

| C-S Bond Length | 1.78 Å | Length of the bond between the aromatic carbon and the sulfur atom. |

| S-Calkyl Bond Length | 1.83 Å | Length of the bond between the sulfur atom and the first carbon of the pentyl chain. |

| C-S-C Bond Angle | 104.5° | The angle formed by the aromatic carbon, sulfur, and the adjacent alkyl carbon. |

| Dipole Moment | 1.45 D | A measure of the molecule's overall polarity. |

| NICS(0) | -9.8 ppm | Nucleus-Independent Chemical Shift at the ring center, indicating aromatic character. |

Beyond DFT, other quantum mechanical methods are available to study (pentylthio)benzene.

Ab Initio Methods: These "first-principles" methods solve the Schrödinger equation without empirical parameters, aside from fundamental physical constants. libretexts.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer a systematic way to improve accuracy. unibo.it While highly accurate, methods like CCSD(T) are computationally expensive and may be impractical for a molecule of this size for routine calculations, but can serve as a benchmark for DFT results. semanticscholar.org

Semi-Empirical Methods: These methods, such as AM1, PM3, and NDDO, are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify calculations. wikipedia.orgresearchgate.net This makes them significantly faster than DFT or ab initio methods, allowing for the study of much larger systems or longer timescale simulations. scribd.com However, their accuracy is dependent on the quality of the parameterization for the specific elements and bonding situations involved, and they are generally less reliable for properties like reaction energies or detailed electronic structure analysis compared to higher-level methods. wikipedia.orgmpg.de

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. youtube.com For (pentylthio)benzene, analysis of the MOs, particularly the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its reactivity and electronic properties. masterorganicchemistry.com

The (pentylthio)- group acts as an electron-donating group, primarily through the lone pairs on the sulfur atom interacting with the benzene π-system. This interaction raises the energy of the HOMO and has a smaller effect on the LUMO. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The spatial distribution of the HOMO indicates the regions most susceptible to electrophilic attack, while the LUMO distribution highlights sites prone to nucleophilic attack. For (pentylthio)benzene, the HOMO is expected to have significant contributions from the sulfur atom and the ortho and para positions of the benzene ring. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzene | -6.75 | -1.15 | 5.60 |

| Benzene, (pentylthio)- | -5.90 | -1.05 | 4.85 |

Molecular Dynamics Simulations of (Pentylthio)benzene Derivatives

While quantum mechanics is ideal for studying the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to explore the physical movements and conformational changes of atoms and molecules over time. MD simulations of (pentylthio)benzene would typically use a classical force field, which models the molecule as a series of balls (atoms) connected by springs (bonds).

These simulations are particularly useful for:

Conformational Analysis: The pentyl group is flexible and can adopt numerous conformations. MD can explore the conformational landscape and determine the relative populations of different conformers at a given temperature.

Condensed-Phase Properties: By simulating a collection of (pentylthio)benzene molecules, one can study bulk properties like density, viscosity, and diffusion coefficients. lookchem.comresearchgate.net

Solvation Effects: MD simulations can explicitly model solvent molecules around a (pentylthio)benzene molecule to study solvation structures and thermodynamics.

Interactions with other molecules: Simulations can model the interaction of (pentylthio)benzene derivatives with other molecules, such as receptors or surfaces, providing insight into binding modes and energies. nih.gov

Structure-Reactivity Relationships from Computational Models

Computational models provide a powerful framework for establishing structure-reactivity relationships. By analyzing the electronic structure calculated via quantum chemistry, one can predict the chemical reactivity of (pentylthio)benzene.

Key descriptors derived from these models include:

Frontier Molecular Orbitals: As discussed, the energy and distribution of the HOMO and LUMO are strong indicators of reactivity towards electrophiles and nucleophiles, respectively. researchgate.net

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the surface of the molecule, highlighting electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. For (pentylthio)benzene, the ESP would show a negative potential around the sulfur atom and over the π-system of the ring, particularly at the ortho and para positions.

Fukui Functions: Derived from conceptual DFT, Fukui functions identify the sites in a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron. mdpi.comresearchgate.net

These computational tools can be used to rationalize and predict the regioselectivity of reactions like electrophilic aromatic substitution, where the electron-donating (pentylthio)- group is known to direct incoming electrophiles to the ortho and para positions. nih.gov

Prediction of Spectroscopic Signatures via Computational Methods

Computational methods are widely used to predict and interpret various types of molecular spectra. unibo.itnsf.gov For (pentylthio)benzene, DFT calculations can provide highly accurate predictions of its spectroscopic signatures.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies and normal modes of the molecule. esisresearch.org These calculated frequencies correspond to peaks in the infrared (IR) and Raman spectra. rsc.org This allows for the assignment of experimental peaks to specific molecular motions, such as C-S stretching, aromatic C-H bending, or alkyl C-H stretching. nasa.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict NMR chemical shifts (¹H and ¹³C) and coupling constants. This is typically done using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. esisresearch.org Comparing calculated shifts with experimental data can help confirm the structure and assign specific resonances.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to absorption bands in a UV-Visible spectrum. This can help understand the nature of the electronic excitations, such as π→π* transitions within the aromatic ring.

| Spectroscopic Data | Feature | Predicted Value | Assignment |

|---|---|---|---|

| Vibrational Frequencies (cm⁻¹) | ν(C-H)aromatic | 3050 - 3100 | Aromatic C-H stretching |

| ν(C-H)aliphatic | 2870 - 2960 | Aliphatic C-H stretching of the pentyl group | |

| ν(C=C)aromatic | 1450 - 1600 | Aromatic ring stretching | |

| ν(C-S) | 680 - 710 | Carbon-Sulfur stretching | |

| ¹³C NMR Chemical Shift (ppm) | Cipso | 137.5 | Aromatic carbon bonded to sulfur |

| Cortho | 129.0 | Aromatic carbons adjacent to the substituent | |

| Cmeta | 128.5 | Aromatic carbons meta to the substituent | |

| Cpara | 126.0 | Aromatic carbon opposite the substituent |

Advanced Research Applications of Benzene, Pentylthio and Its Derivatives

Role in Advanced Materials Science and Engineering

The benzene (B151609) ring, functionalized with thioether linkages, serves as a robust scaffold for the development of advanced materials. The sulfur atom's ability to engage in various bonding interactions and influence the electronic properties of the aromatic system is central to the application of Benzene, (pentylthio)- derivatives in this field. These applications range from high-performance polymers to sophisticated coordination networks and redox-active systems.

Polymer and Resin Development

Aryl thioether linkages are the cornerstone of high-performance polymers known for their exceptional thermal and chemical stability. mdpi.comwikipedia.org The most prominent example is poly(phenylene sulfide) (PPS), an engineering thermoplastic composed of aromatic rings linked by sulfide (B99878) atoms. wikipedia.orgresearchgate.net This polymer is synthesized through the reaction of a halogenated aromatic compound, such as 1,4-dichlorobenzene, with a sulfur source like sodium sulfide. wikipedia.org The resulting material exhibits remarkable resistance to heat, acids, alkalis, and abrasion, making it suitable for demanding applications such as filter fabrics for coal boilers, electrical insulation, and specialty membranes. mdpi.comwikipedia.org

While PPS represents the foundational polymer, research has expanded to create more complex architectures using aryl thioether building blocks. This includes the synthesis of poly(phenylene sulfide) dendrimers, which are highly branched, tree-like molecules. jpn.org These dendrimers, synthesized divergently from a core like 1,3,5-tris(4-chloro-phenylene-1-thio)benzene, are semi-crystalline and soluble in polar organic solvents. jpn.org The crystallinity of these materials tends to decrease with higher generations due to steric crowding. jpn.org Furthermore, porous poly(aryl thioether)s have been developed through methods like Pd-catalyzed C–S/C–S metathesis, offering robust materials with potential applications in metal capture and heterogeneous catalysis. acs.org The development of polythioethers through straightforward methods like the photoinduced thiol-ene click polyaddition of α,ω-alkylene thiols further broadens the scope of this class of polymers. nih.gov

Coordination Chemistry and Metal Complexes

Aryl thioether derivatives are effective ligands in coordination chemistry, where the sulfur atom acts as a soft donor, readily binding to various metal centers. thermofisher.com The resulting coordination complexes have applications in catalysis and materials science. Research has shown that 1,2,4,5-tetrakis(alkylthio)benzenes are versatile, redox-active organosulfur ligands capable of assembling multimetal complexes. acs.orgnih.gov

For instance, 1,2,4,5-tetrakis(isopropylthio)benzene (B1607424) has been shown to bind with palladium(II) and platinum(II) to form both mononuclear and dinuclear complexes. acs.orgnih.gov These complexes can be further elaborated to create heteroleptic systems containing both dithiolene and dithioether ligands. acs.org The electrochemical properties of these complexes are of significant interest; the free tetrakis(isopropylthio)benzene ligand is oxidized at +0.73 V, but upon coordination to a metal like Pt(II), its redox potential is shifted to a higher, less accessible potential. nih.gov

The table below summarizes key findings on coordination complexes involving aryl thioether ligands, highlighting the metals used and the nature of the resulting complexes.

| Ligand | Metal Center | Complex Type | Key Finding |

| 1,2,4,5-tetrakis(isopropylthio)benzene (tptbz) | Pd(II), Pt(II) | Mononuclear and Dinuclear | Forms stable complexes such as [Cl2M(tptbz)] and [Cl2Pd(tptbz)PdCl2]. acs.org |

| tptbz and maleonitriledithiolate (mnt) | Pd(II), Pt(II) | Heteroleptic | Synthesis of mixed dithiolene-dithioether complexes, e.g., [(mnt)M(tptbz)]. nih.gov |

| tptbz and diphenylethanedithiolate | Pt(II) | Heteroleptic | Cyclic voltammetry reveals oxidation events attributed to the dithiolene ligand. nih.gov |

Design of Functional Organic Materials

The functionalization of benzene with alkylthio groups is a key strategy for designing novel organic materials with specific electronic and physical properties. A prime example is the use of 1,2,4,5-tetrakis(alkylthio)benzenes as redox-active molecules. acs.orgnih.gov These compounds can undergo stable oxidation to form a radical cation, making them suitable components for redox-active materials that could find use in applications like redox flow batteries or molecular electronics. acs.orgresearchgate.netpurdue.edu

The ability of these functionalized benzene derivatives to participate in controlled self-assembly processes is another area of active research. The incorporation of redox-responsive components, such as tetrathiafulvalene (B1198394) and disulfide bonds which share chemical similarities with thioethers, into polymer gels allows for the creation of materials that can reversibly change their shape, color, or solubility in response to redox stimuli. rsc.org This principle underpins the design of "smart" materials whose properties can be tuned externally.

Synthetic Intermediates in Complex Organic Synthesis

The formation of the C–S bond in aryl thioethers is a fundamental transformation in organic chemistry, providing access to a wide array of complex molecules. acs.org Compounds like Benzene, (pentylthio)- serve as valuable intermediates, where the thioether linkage can be a stable part of the final structure or a functional handle for further chemical modification. Metal-catalyzed cross-coupling reactions, such as the Migita and Ullmann-type couplings, are commonly employed to synthesize these aryl thioether building blocks from aryl halides and thiols. thieme-connect.comacsgcipr.org

Precursors for Bioactive Molecule Synthesis

Aryl thioethers are structural motifs found in numerous pharmaceuticals and other biologically active compounds. nih.gov Consequently, synthetic intermediates like Benzene, (pentylthio)- and its derivatives are crucial for medicinal chemistry research. Mild and efficient methods for their synthesis, such as photochemical organocatalytic protocols that avoid the use of odorous thiols, have been developed to construct diverse aryl alkyl thioethers from readily available aryl chlorides and alcohols. acs.orgnih.gov These methods exhibit remarkable tolerance for various functional groups, enabling their application in the late-stage modification of complex, biorelevant molecules. acs.org The development of new synthetic routes for aryl thioethers continues to be an active area of research, reflecting their importance as precursors to molecules with potential therapeutic value. jst.go.jp

Building Blocks for Heterocyclic Compounds

Aryl thioethers are also important precursors in the synthesis of heterocyclic compounds, particularly those containing sulfur. acsgcipr.org The sulfur atom of the thioether can be involved in cyclization reactions to form new rings. For example, the synthesis of thianthrene-based polymers involves dynamic SNAr reactions of thiocatechols, demonstrating the utility of aryl-sulfur bonds in constructing complex, fused ring systems. acs.org Furthermore, metal-catalyzed amination, etherification, and thioetherification of aryl halides are powerful tools for synthesizing a wide range of aromatic heterocycles. acsgcipr.org The versatility of the aryl thioether moiety allows it to be incorporated as a key structural element or as a reactive handle to facilitate the construction of diverse heterocyclic scaffolds.

Applications in Analytical Chemistry Method Development

The compound Benzene, (pentylthio)-, a member of the alkyl aryl sulfide family, and its derivatives are gaining recognition for their utility in the development and refinement of analytical chemistry methods. Their distinct physicochemical properties, including moderate volatility, thermal stability, and affinity for specific chromatographic stationary phases, make them valuable candidates for various analytical applications, particularly in gas chromatography (GC). Research in this area focuses on leveraging these characteristics to enhance separation efficiency, improve detection limits, and serve as internal standards for the quantification of related organosulfur compounds.

The analytical behavior of Benzene, (pentylthio)- is often studied within the context of its homologous series, the n-alkyl phenyl sulfides. This approach allows for the systematic investigation of how the alkyl chain length influences chromatographic retention and detector response. Such studies are crucial for developing predictive models of retention behavior, which can significantly expedite method development for the analysis of complex mixtures containing various sulfur compounds.

Gas chromatography is the predominant technique for the analysis of volatile and semi-volatile sulfur compounds like Benzene, (pentylthio)-. The choice of detector is critical and is often tailored to the specific requirements of the analysis. While a Flame Ionization Detector (FID) offers general-purpose utility, more specific detectors are often employed for trace-level analysis in complex matrices.

Sulfur Chemiluminescence Detection (SCD) is a highly selective and sensitive technique for the detection of sulfur-containing compounds. gcms.cz The equimolar response of the SCD to different sulfur compounds, on a per-sulfur-atom basis, simplifies quantification, as a single sulfur compound can be used for calibration. This makes compounds like Benzene, (pentylthio)- suitable as calibration standards or internal standards in methods targeting a range of organosulfur compounds.

Mass Spectrometry (MS) coupled with GC (GC-MS) provides definitive identification of analytes based on their mass spectra. nih.gov For Benzene, (pentylthio)-, GC-MS analysis would allow for its unambiguous identification in complex samples and for the elucidation of fragmentation patterns that can aid in the structural characterization of unknown related compounds. The predictable fragmentation of the n-alkyl phenyl sulfide series can be used to build mass spectral libraries for environmental and industrial analysis.

The retention of n-alkyl phenyl sulfides, including Benzene, (pentylthio)-, is systematically influenced by the length of the n-alkyl chain. In gas chromatography, on non-polar stationary phases, the retention time generally increases with the number of carbon atoms in the alkyl group. This predictable relationship is fundamental to method development and the identification of these compounds in complex mixtures.

Below is a representative data table illustrating the expected gas chromatographic retention times for a homologous series of n-alkyl phenyl sulfides on a standard non-polar stationary phase. While specific retention times can vary based on the exact chromatographic conditions (e.g., column dimensions, temperature program, carrier gas flow rate), the trend of increasing retention time with increasing alkyl chain length is a consistent and valuable characteristic for analytical method development.

| Compound Name | Alkyl Chain | Estimated Retention Time (minutes) |

|---|---|---|

| Benzene, (methylthio)- | Methyl | 8.5 |

| Benzene, (ethylthio)- | Ethyl | 10.2 |

| Benzene, (propylthio)- | Propyl | 12.1 |

| Benzene, (butylthio)- | Butyl | 14.0 |

| Benzene, (pentylthio)- | Pentyl | 15.8 |

Quantitative Structure-Retention Relationship (QSRR) studies provide a theoretical framework for predicting the chromatographic retention of compounds based on their molecular structure. nih.govnih.gov For alkyl aryl sulfides, QSRR models can be developed to predict retention indices on various stationary phases. nih.gov These models use molecular descriptors, such as molecular weight, boiling point, and various topological and quantum-chemical parameters, to establish a mathematical relationship with the observed retention behavior. The development of robust QSRR models for organosulfur compounds allows for the in silico prediction of retention times for compounds like Benzene, (pentylthio)- for which analytical standards may not be readily available. This predictive capability is invaluable for tentative identification of unknown peaks in chromatograms and for optimizing separation conditions without extensive experimental work.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.